N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The compound is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The specific targets of this compound would depend on its specific structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multi-step synthetic routes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as transition-metal catalysis and photoredox reactions are frequently used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid
- N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate .
Uniqueness
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDVCRSEGYRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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